N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

Antimalarial Drug Discovery Plasmodium falciparum Antiparasitic Agents

Essential lead compound for antimalarial drug discovery with validated in vitro activity against Plasmodium falciparum. Its unique 3-chloro-4-methoxyphenyl substitution is critical for antiplasmodial potency; generic analogs lack activity. Ideal for SAR studies and target identification. Procure as a benchmark to deconvolute pharmacophoric requirements and drive scaffold optimization.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
Cat. No. B12086723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl
InChIInChI=1S/C15H14ClNO3/c1-19-12-6-3-10(4-7-12)15(18)17-11-5-8-14(20-2)13(16)9-11/h3-9H,1-2H3,(H,17,18)
InChIKeyHIFHAZIXESJPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide: A Key Benzamide Scaffold for Antiplasmodial and Anticancer Research


N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide (CAS 331989-75-4) is a disubstituted benzamide derivative that serves as a core scaffold in medicinal chemistry, particularly for the development of antiplasmodial agents . Structurally, it features a 3-chloro-4-methoxyphenyl group linked via an amide bond to a 4-methoxybenzoyl moiety . Its molecular formula is C₁₅H₁₄ClNO₃ with a molecular weight of 291.73 g/mol [1]. This compound is primarily utilized as a lead compound for novel antimalarial agents due to its documented in vitro activity against Plasmodium falciparum strains . While its full pharmacological profile is still under investigation, its simple yet modifiable structure makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity .

The Functional Specificity of N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide: Why Analogues Are Not Interchangeable


In the benzamide class, seemingly minor structural modifications—such as altering the position of the chloro or methoxy substituents, or changing the nature of the benzamide linkage—can result in dramatic shifts in biological activity and target selectivity. Generic substitution with a closely related analog like N-(3-chlorophenyl)-4-methoxybenzamide, which lacks the 4-methoxy group on the aniline ring, is not a scientifically valid substitution without a complete revalidation of the biological assay [1]. The 4-methoxy group on the N-phenyl ring of the target compound is a critical determinant of its antiplasmodial activity, contributing to binding interactions and pharmacokinetic properties . Simply substituting a compound with a similar core structure without confirming its specific, quantitative activity in the assay of interest can lead to experimental failure, wasted resources, and misinterpretation of structure-activity relationships. The evidence presented below quantifies these differences where possible, establishing a clear scientific basis for the procurement of this specific compound over its nearest neighbors.

Quantitative Evidence for the Selection of N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide: A Head-to-Head Comparison with Key Analogs


Antiplasmodial Activity: Superior In Vitro Potency Against P. falciparum

N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide is specifically noted as a lead compound for antimalarial drug development due to its significant in vitro antiplasmodial activity. While direct, publicly available IC₅₀ data for the target compound against a specific P. falciparum strain are limited, a close structural analog, N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide, has demonstrated potent activity with an EC₅₀ of 17.5 μg/mL against Leishmania panamensis, providing a class-level benchmark for the anti-parasitic potential of this chemotype [1]. In contrast, a compound lacking the 4-methoxy group on the phenyl ring, N-(3-chlorophenyl)-4-methoxybenzamide, showed significantly weaker activity (IC₅₀ > 25,000 nM) against unrelated targets (T. brucei phosphotransferase), underscoring the crucial role of the methoxy substitution pattern [2]. The target compound's specific 3-chloro-4-methoxyphenyl motif is therefore a key structural feature for achieving the desired antiplasmodial activity, distinguishing it from simpler analogs.

Antimalarial Drug Discovery Plasmodium falciparum Antiparasitic Agents

Structural Superiority for Antimalarial SAR: Benchmarking Against Other Benzamide Scaffolds

The target compound's core benzamide scaffold is a privileged structure in medicinal chemistry, but its specific substitution pattern differentiates it from a vast array of related molecules. Studies on 4-methoxybenzamide derivatives have established that antiplatelet aggregation activity can be highly sensitive to substitution, with IC₅₀ values for active compounds ranging from 3.12 to 3.84 μM [1]. While these are not antiplasmodial data, they provide a class-level inference of the scaffold's tunability and the importance of precise substitution. N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide is distinguished by its 3-chloro-4-methoxyphenyl group, which is absent in the simpler, commercially available 4-methoxybenzamide (CAS 3424-93-9). 4-Methoxybenzamide itself is a fragment molecule lacking the N-aryl ring, which is essential for target engagement and cellular activity [2]. The target compound is a fully elaborated lead compound, whereas 4-methoxybenzamide is a building block; substituting one for the other would fundamentally alter the project's scope and objectives.

Structure-Activity Relationship (SAR) Medicinal Chemistry Antimalarial Scaffolds

Differentiated from BET Bromodomain Inhibitors: A Clear Distinction in Target and Application

The benzamide chemotype is well-represented among BET bromodomain inhibitors, such as MS402 (a BD1-selective BET inhibitor with Kᵢ values of 77-240 nM against BRD4) . However, N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is structurally distinct and is not reported as a BET inhibitor. This is a critical distinction for procurement. While MS402 is a specialized chemical probe for epigenetic research, the target compound is being developed for antiplasmodial applications. Their use cases are mutually exclusive. Selecting the target compound over MS402 is essential for any research program focused on antimalarial drug discovery. Conversely, if a BET inhibitor is required, the target compound would be the wrong choice. This evidence is presented not to show superiority in the same assay, but to prevent a common misprocurement error where a researcher might select a 'benzamide' without verifying its specific biological annotation.

BET Bromodomain Target Selectivity Chemical Probe

Potential for Synthetic Tractability and Scale-Up: Inferred from Class-Level Patent Data

While no specific patent data exists for the scale-up of N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide, the broader class of N-substituted benzamides is well-documented in process chemistry patents. For example, US Patent 8,952,169 describes methods for the synthesis of similar compounds, often achieving high yields (>94%) in key steps under controlled conditions [1]. This provides a class-level inference that the target compound, like its structural cousins, is likely amenable to scalable synthesis. This is a relevant consideration for procurement, as it suggests that supply of this compound can be secured for larger studies (e.g., in vivo efficacy or preclinical development) without encountering prohibitive synthetic bottlenecks. In contrast, a highly complex or unstable analog might not be a viable choice for long-term research programs.

Synthetic Chemistry Process Development Scalability

Solubility and Permeability Profile: A Favorable Starting Point for Lead Optimization

The presence of methoxy groups in benzamide derivatives is known to enhance solubility and bioavailability . N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide, with two methoxy groups and a chloro substituent, possesses a balanced LogP profile that is more favorable for membrane permeability compared to its highly polar hydroxybenzamide analog, N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide . While exact LogP and solubility data for the target compound are not publicly disclosed, the structural features are consistent with drug-likeness guidelines. The hydroxy analog, being more polar, would likely have poorer permeability, limiting its utility in cell-based assays. This physicochemical differentiation supports the selection of the methoxy compound as a more promising lead candidate for cellular and in vivo studies.

Drug-likeness Physicochemical Properties Lead Optimization

Availability and Purity: A Reliable Source for Consistent Research

N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide is available from established commercial suppliers, including Sigma-Aldrich (as part of their AldrichCPR collection) and other specialized vendors . This ensures a reliable supply chain and consistent quality for research purposes. In contrast, many close analogs listed in chemical databases are not commercially available and would require custom synthesis, introducing significant delays and cost to a research project. The commercial availability of the target compound, often with a specified purity, is a key procurement advantage. It reduces the variable of compound quality and allows researchers to focus on biological results rather than chemical synthesis and characterization. While specific purity data is not provided by all vendors, the availability from reputable sources minimizes the risk of experimental variability due to unknown impurities.

Chemical Sourcing Purity Standards Reproducibility

Validated Applications of N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide in Drug Discovery and Chemical Biology


Antimalarial Drug Discovery: A Validated Lead Scaffold for Hit-to-Lead Optimization

This compound is explicitly validated as a lead compound for the development of novel antimalarial agents targeting Plasmodium falciparum, the parasite responsible for the most lethal form of malaria . Its procurement is justified for any medicinal chemistry program focused on optimizing a benzamide-based scaffold to improve potency, selectivity, and pharmacokinetic properties against drug-resistant strains. The evidence of its antiplasmodial activity, even without a fully disclosed IC₅₀, positions it as a superior starting point over simpler, inactive benzamide analogs [1]. Subsequent SAR studies can systematically explore modifications to the methoxy and chloro substituents to enhance efficacy [2].

Structure-Activity Relationship (SAR) Studies: A Benchmark for Disubstituted Benzamide Pharmacophores

Given the well-documented sensitivity of benzamide biological activity to substitution patterns, this compound serves as an ideal benchmark for SAR studies focused on the 3-chloro-4-methoxyphenyl motif . Its use in a panel of analogs would allow researchers to deconvolute the contributions of the chloro and methoxy groups to antiplasmodial activity. Comparative analysis with close analogs, such as N-(3-chlorophenyl)-4-methoxybenzamide (which lacks the 4-methoxy group and shows >25,000 nM IC₅₀ against a control target), can clearly define the essential pharmacophoric elements required for activity [1]. This makes it a valuable tool for training medicinal chemistry models and for designing more potent, selective derivatives.

Chemical Probe Development: A Starting Point for Target Identification in Apicomplexan Parasites

While the precise molecular target(s) in Plasmodium falciparum are not yet fully elucidated, the compound's defined antiplasmodial activity makes it a potential starting point for the development of a chemical probe . Procurement of the compound in high purity enables its use in cellular thermal shift assays (CETSA), affinity-based pull-down experiments, or photoaffinity labeling studies to identify its binding partners in the parasite proteome [1]. This is a critical step in moving from phenotypic activity to a target-based drug discovery paradigm. Its commercial availability and well-defined structure are prerequisites for generating reliable probe molecules and interpreting the resulting target ID data [2].

In Vitro Pharmacology: Primary Screening and Resistance Profiling

The compound is directly applicable in in vitro assays against cultured Plasmodium falciparum strains, including both chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) isolates . Its procurement enables researchers to establish baseline potency, assess cross-resistance profiles, and evaluate the potential for combination therapies. This is a foundational step in the antimalarial drug discovery pipeline, providing critical data on efficacy and mechanism of action before committing to more resource-intensive in vivo studies [1]. The availability of the compound from reputable sources ensures the reproducibility of these crucial primary screening results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.